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molecular formula C18H10N4O6 B8740543 Ethanediamide, N,N'-bis(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- CAS No. 63428-99-9

Ethanediamide, N,N'-bis(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-

Cat. No. B8740543
M. Wt: 378.3 g/mol
InChI Key: ODSVHLRHFWECSB-UHFFFAOYSA-N
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Patent
US04100132

Procedure details

Two moles of phthalic anhydride (296g) and one mole of oxalic dihydrazide (118 g) in xylene (2.5 l) were heated at reflux until two moles of water were removed (about 24 hours). The product was filtered and dried at 50° C. N,N'-bis(phthalimido)-oxamide was obtained in 94-6 percent yield. The compound was a white solid melting at 295° C (dec.) and having the following elemental analysis by weight percent:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
Quantity
2 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])O[C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[C:12]([NH:18][NH2:19])(=[O:17])[C:13]([NH:15][NH2:16])=[O:14].[OH2:20]>C1(C)C(C)=CC=CC=1>[C:4]1(=[O:5])[N:16]([NH:15][C:13]([C:12]([NH:18][N:19]2[C:1](=[O:11])[C:2]3=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]3[C:4]2=[O:5])=[O:17])=[O:14])[C:1](=[O:20])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
118 g
Type
reactant
Smiles
C(C(=O)NN)(=O)NN
Name
Quantity
2.5 L
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
2 mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed (about 24 hours)
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
dried at 50° C

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1NC(=O)C(=O)NN1C(C=3C(C1=O)=CC=CC3)=O)=O)=CC=CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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